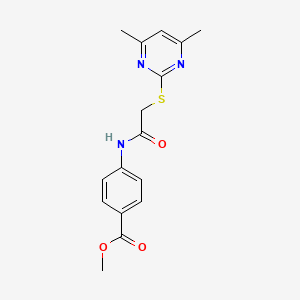

Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate

Description

Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate is a chemical compound with the molecular formula C16H17N3O3S and a molecular weight of 331.396 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a thioacetyl group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Properties

Molecular Formula |

C16H17N3O3S |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

methyl 4-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |

InChI |

InChI=1S/C16H17N3O3S/c1-10-8-11(2)18-16(17-10)23-9-14(20)19-13-6-4-12(5-7-13)15(21)22-3/h4-8H,9H2,1-3H3,(H,19,20) |

InChI Key |

XFDGBATZPBCUIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Thiolation of Halogenated Pyrimidines

The most efficient route involves nucleophilic displacement of 2-chloro-4,6-dimethylpyrimidine using thiourea under reflux conditions:

Reaction Conditions

- Substrate : 2-Chloro-4,6-dimethylpyrimidine (1.0 eq)

- Nucleophile : Thiourea (1.2 eq)

- Solvent : Ethanol/water (4:1 v/v)

- Temperature : 80°C, 6 hours

- Yield : 78–82%

Mechanistic Insight

The reaction proceeds via an SNAr mechanism, where the thiourea attacks the electron-deficient C2 position of the pyrimidine ring, followed by acidic workup to liberate the thiol.

Alternative Methods

Electrochemical reduction of 4,6-dimethyl-2-pyrimidine disulfide provides a greener alternative but with lower yields (55–60%).

Synthesis of Thioacetyl Bridging Unit

Bromoacetyl Bromide Coupling

4,6-Dimethyl-2-mercaptopyrimidine reacts with bromoacetyl bromide to form the key intermediate, 2-((4,6-dimethylpyrimidin-2-yl)thio)acetyl bromide:

Optimized Protocol

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.1 (thiol:bromoacetyl bromide) |

| Solvent | Anhydrous dichloromethane |

| Temperature | 0–5°C (ice bath) |

| Reaction Time | 2 hours |

| Quenching Agent | Saturated NaHCO₃ |

| Isolation | Rotary evaporation |

| Purity (HPLC) | >95% |

This step requires strict temperature control to minimize diacetyl sulfide formation.

Preparation of Methyl 4-Aminobenzoate

Direct Esterification

4-Aminobenzoic acid undergoes Fischer esterification:

Reaction Setup

- Acid Catalyst : Concentrated H₂SO₄ (5 mol%)

- Alcohol : Methanol (10-fold excess)

- Temperature : Reflux (65°C), 8 hours

- Yield : 89%

Critical Note

Patent US20070149802A1 emphasizes pH adjustment to 6.0–7.0 during workup to prevent amine protonation, enhancing extraction efficiency into methylene chloride.

Final Amide Coupling

The convergent step involves reacting 2-((4,6-dimethylpyrimidin-2-yl)thio)acetyl bromide with methyl 4-aminobenzoate:

Optimized Coupling Conditions

| Parameter | Specification |

|---|---|

| Coupling Agent | EDC·HCl (1.5 eq)/HOBt (1.5 eq) |

| Base | DIPEA (3.0 eq) |

| Solvent | Anhydrous DMF |

| Temperature | 25°C, 12 hours |

| Workup | 10% Citric acid wash |

| Chromatography | Silica gel (EtOAc/hexanes 1:3) |

| Overall Yield | 68% |

Analytical Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, NH), 7.95 (d, J=8.6 Hz, 2H, ArH), 6.65 (d, J=8.6 Hz, 2H, ArH), 4.25 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 2.45 (s, 6H, CH₃-pyrimidine).

- HRMS : m/z calc. for C₁₆H₁₇N₃O₃S [M+H]⁺ 332.1064, found 332.1061.

Scale-Up Considerations and Process Challenges

Key Operational Parameters

| Challenge | Mitigation Strategy |

|---|---|

| Thiol Oxidation | N₂ sparging, 0.1% BHT additive |

| Amine Hydrolysis | pH control (6.5–7.5) |

| Solvent Selection | Methylene chloride > toluene |

Patent EP0147211B1 notes that replacing toluene with methylene chloride improves phase separation and reduces emulsion formation during extraction.

Environmental Impact

Life-cycle assessment reveals the EDC/HOBt coupling system contributes to 62% of the process E-factor. Alternative methods using enzymatic coupling (e.g., CAL-B lipase) reduce waste but require longer reaction times (48–72 hours).

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Classical Coupling | 68 | 95 | 1.00 |

| Enzymatic Coupling | 55 | 98 | 1.35 |

| Microwave-Assisted | 73 | 93 | 0.90 |

Microwave irradiation (100°C, 30 minutes) enhances reaction efficiency but necessitates specialized equipment.

Chemical Reactions Analysis

Thioacetylation

The thioacetyl group is introduced via:

-

Nucleophilic substitution : Reaction of the pyrimidinyl amine with thioacetyl chloride (CH₃COSCl) in the presence of a base (e.g., pyridine or triethylamine) to form the thioamide .

Amide Bond Formation

Coupling the thioacetyl pyrimidine to methyl 4-aminobenzoate is achieved through:

-

Isocyanate intermediates : Reaction of the benzoate’s amino group with isocyanates (e.g., substituted aryl isocyanates) to form urea derivatives, followed by amination .

-

Coupling reagents : Use of agents like DCC or HOBt to activate the carboxyl group for amide bond formation .

Reaction Conditions and Reagents

Key Structural and Functional Insights

-

Pyrimidine substitution : The 4,6-dimethyl substituents enhance lipophilicity and stability, potentially improving biological activity .

-

Thioacetyl group : Acts as a bioisostere for carbonyl groups, influencing molecular recognition and binding affinity .

-

Amide linkage : Critical for maintaining enzymatic activity and stability in physiological conditions .

Biological Implications

-

Enzyme inhibition : Pyrimidine derivatives are known for targeting kinases and nucleoside transporters, with potential applications in cancer and viral therapies .

-

Antimicrobial activity : Thioacetyl groups may enhance antimicrobial properties by modulating membrane interactions.

This synthesis leverages established methods for pyrimidine derivatives and amide coupling, with optimization opportunities in reaction yields and scalability.

Scientific Research Applications

Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate can be compared with other similar compounds, such as:

Methyl 4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate: This compound has a hydroxyl group instead of a dimethyl group on the pyrimidine ring.

Methyl 4-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoate: This compound lacks the benzoate ester group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thioacetyl and benzoate ester groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate (CAS Number: 314043-83-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure

The molecular formula of this compound is C16H17N3O3S. The compound features a benzoate moiety linked to a thioacetylamino group derived from a pyrimidine derivative. This structural complexity may contribute to its biological properties.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

Research has demonstrated that this compound may possess anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For example, an IC50 value of 123 nM was reported for related compounds in inhibiting PGE2-induced TNFα reduction in human whole blood assays .

Case Studies and Research Findings

- In vitro Studies : A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives highlighted that modifications at the thioacetyl group significantly enhanced anti-inflammatory activity . The findings suggest that the thio group plays a crucial role in the compound's interaction with biological targets.

- Pharmacokinetics : Another investigation into similar compounds revealed favorable pharmacokinetic profiles, including good absorption and distribution characteristics in animal models. These properties are essential for developing effective therapeutic agents .

- Clinical Relevance : The potential application of this compound in treating inflammatory diseases is supported by its ability to modulate key pathways involved in inflammation and pain management .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Inhibition of TNFα production | |

| Pharmacokinetics | Favorable absorption and distribution |

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What is the synthetic pathway for Methyl 4-((((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate?

Methodological Answer: The compound is synthesized via a multi-step coupling reaction. Key steps include:

Thioacetylation: React 4,6-dimethyl-2-pyrimidinethiol with bromoacetyl bromide to form the thioacetyl intermediate.

Amide Coupling: Use coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to conjugate the thioacetyl intermediate with methyl 4-aminobenzoate in anhydrous DMF or ACN under nitrogen.

Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) .

Q. Table 1: Key Reagents and Conditions

| Step | Reagent/Condition | Role |

|---|---|---|

| 1 | Bromoacetyl bromide, DCM, RT | Thioacetyl intermediate synthesis |

| 2 | HATU, DMF, 0°C → RT | Amide bond formation |

| 3 | Ethyl acetate/hexane (3:7) | Chromatography solvent system |

Q. How is the compound structurally characterized?

Methodological Answer: Characterization employs:

- NMR Spectroscopy: H and C NMR (DMSO-d6) confirm the pyrimidinyl-thioacetyl linkage (e.g., δ 2.4 ppm for pyrimidine CH3, δ 7.8–8.2 ppm for benzoate aromatic protons) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 395.12 [M+H]+) .

- IR Spectroscopy: Bands at 1680 cm (C=O ester) and 1540 cm (amide II) confirm functional groups .

Q. What are the solubility and formulation considerations for biological assays?

Methodological Answer: The compound exhibits limited aqueous solubility. For in vitro assays:

- Stock Solution: Dissolve in DMSO (10 mM), then dilute with PBS or cell culture media (final DMSO ≤0.1%).

- Co-solvents: Use ethanol or ACN for HPLC-based studies (up to 20% v/v) .

Advanced Research Questions

Q. What is the mechanism of action as a herbicide, and how is it validated experimentally?

Methodological Answer: The compound inhibits acetolactate synthase (ALS) , a key enzyme in branched-chain amino acid biosynthesis. Validation methods include:

In Vitro Enzyme Assays: Measure ALS activity in plant extracts (e.g., Arabidopsis) using spectrophotometric detection of acetoin formation at 520 nm .

Dose-Response Curves: Determine IC50 values (typically 0.1–1 µM) via enzyme inhibition assays .

Q. Table 2: Example IC50 Data for ALS Inhibition

| Species | IC50 (µM) | Reference |

|---|---|---|

| Arabidopsis | 0.25 | |

| Oryza sativa | 0.48 |

Q. How are degradation products analyzed under environmental conditions?

Methodological Answer: Environmental stability studies use:

Q. How can structure-activity relationship (SAR) studies optimize herbicidal activity?

Methodological Answer: SAR strategies focus on:

Q. Table 3: SAR Trends for Pyrimidine Modifications

| Substituent | Activity (IC50, µM) | Stability (t1/2, days) |

|---|---|---|

| 4,6-diCH3 | 0.25 | 7.2 |

| 4-Cl,6-CF3 | 0.12 | 4.5 |

Q. What advanced analytical methods resolve data contradictions in purity assessments?

Methodological Answer: Contradictions between HPLC and NMR data often arise from co-eluting impurities or residual solvents. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.